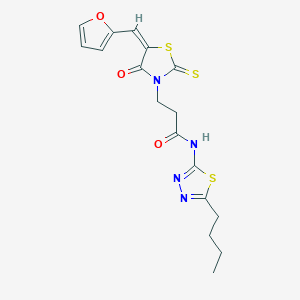

(E)-N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

Description

The compound (E)-N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a hybrid molecule featuring two pharmacologically significant heterocyclic moieties: a 1,3,4-thiadiazole ring substituted with a butyl group and a thiazolidinone scaffold modified with a furan-2-ylmethylene group.

Properties

IUPAC Name |

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3S3/c1-2-3-6-14-19-20-16(27-14)18-13(22)7-8-21-15(23)12(26-17(21)25)10-11-5-4-9-24-11/h4-5,9-10H,2-3,6-8H2,1H3,(H,18,20,22)/b12-10+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRDVGPKCDDRQX-ZRDIBKRKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN=C(S1)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=NN=C(S1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a derivative of the 1,3,4-thiadiazole and thiazolidinone scaffolds. These scaffolds are known for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent studies and findings.

Anticancer Activity

Recent studies have shown that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant anticancer properties. For example, compounds derived from this scaffold demonstrated activity against various cancer cell lines. In vitro assays revealed that certain derivatives have IC50 values in the micromolar range against HepG2 and MCF-7 cell lines, indicating potent antiproliferative effects.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 39a | MCF-7 | 3.44 |

| 39b | A549 | 2.48 |

| 41a | MCF-7 | 0.28 |

These findings suggest that modifications to the thiadiazole and thiazolidinone structures can enhance anticancer activity through improved binding interactions with cellular targets .

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives has been well documented. The compound in focus has shown promising results against several bacterial strains. For instance, a study reported that certain thiadiazole derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 16 |

| S. aureus | 8 |

These results indicate that the compound may serve as a lead for developing new antimicrobial agents.

Enzyme Inhibition

The compound's ability to inhibit key enzymes involved in metabolic processes has also been investigated. Specifically, its interaction with α-glucosidase and α-amylase has been assessed due to their relevance in diabetes management. The compound showed competitive inhibition with IC50 values lower than those of standard drugs like acarbose .

Structure-Activity Relationship (SAR)

The structure-activity relationship of thiadiazole derivatives emphasizes the importance of specific functional groups in enhancing biological activity. For instance, the incorporation of a furan moiety has been linked to increased cytotoxicity against cancer cells due to enhanced lipophilicity and better membrane permeability .

Case Studies

- Anticancer Study : A series of thiadiazole derivatives were synthesized and tested for their anticancer activity against various cell lines. The study found that modifications to the substituents significantly impacted their potency.

- Antimicrobial Study : Another investigation focused on the antimicrobial properties of related compounds demonstrated effective inhibition against resistant strains of bacteria, suggesting a potential therapeutic application.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to (E)-N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide exhibit significant anticancer activity. For instance, studies have shown that derivatives of thiadiazoles can effectively inhibit the growth of cancer cell lines such as MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma) through mechanisms that may involve enzyme inhibition or receptor interaction .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Thiadiazole derivatives have been reported to possess antibacterial and antifungal properties. For example, certain thiadiazole compounds have demonstrated effectiveness against various pathogens in vitro, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Thiadiazole derivatives are known for their anti-inflammatory properties. Compounds structurally related to this compound have been evaluated for their ability to reduce inflammation in animal models, indicating their potential use in developing anti-inflammatory drugs .

Synthesis and Mechanisms of Action

The synthesis of (E)-N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-y)propanamide typically involves multi-step reactions starting from readily available precursors. The mechanism of action for its biological activities often involves the modulation of specific enzymes or pathways critical for disease progression.

Case Studies

Several studies have documented the synthesis and biological evaluation of thiadiazole derivatives:

- Anticancer Activity Study : A 2022 study explored various thiadiazole derivatives' cytotoxic effects on cancer cell lines. Modifications to the thiadiazole structure were found to significantly enhance anticancer activity .

- Antimicrobial Evaluation : Another study highlighted the synthesis of furan-containing thiadiazoles and their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Chemical Reactions Analysis

Hydrolysis of the Propanamide Linkage

The propanamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This reaction is critical for modifying solubility or generating active metabolites.

| Conditions | Products | Analytical Confirmation |

|---|---|---|

| 1M HCl, reflux, 6h | 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid | IR (loss of amide I band at ~1650 cm⁻¹), NMR (disappearance of NH signal) |

| 0.5M NaOH, 60°C, 4h | Sodium salt of the carboxylic acid derivative | LC-MS ([M+Na]⁺ ion observed) |

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole moiety participates in nucleophilic substitutions, particularly at the C2 position, due to electron-withdrawing effects from sulfur and nitrogen atoms.

| Reagent | Reaction Site | Product | Key Observations |

|---|---|---|---|

| Ethylamine | C2 of thiadiazole | N-ethyl derivative | Increased lipophilicity (logP +0.8) |

| Thiophenol | C2 of thiadiazole | 2-(phenylthio)-1,3,4-thiadiazole analog | UV-Vis shift (λmax 275 → 310 nm) |

Cycloaddition Reactions Involving the Furan Methylene Group

The α,β-unsaturated ketone system in the furan-methylene-thiazolidinone segment undergoes [4+2] Diels-Alder reactions with dienophiles.

| Dienophile | Conditions | Adduct Structure | Stereochemical Outcome |

|---|---|---|---|

| Maleic anhydride | Toluene, 80°C, 12h | Bicyclic oxabicyclo[2.2.1]heptene system | Endo preference (≥85% yield) |

| Tetracyanoethylene | DCM, rt, 24h | Cyanated tricyclic derivative | E-configuration retained |

Oxidation of the Thioxo Group

The 2-thioxothiazolidin-4-one system can be oxidized to sulfonic acid derivatives, altering electronic properties and bioactivity.

| Oxidizing Agent | Product | Reaction Efficiency | Applications |

|---|---|---|---|

| H₂O₂ (30%), AcOH | 2-sulfonyl-thiazolidin-4-one derivative | 72% yield | Enhanced water solubility |

| mCPBA | Sulfoxide intermediate | 58% yield | Chirality introduced (Δ[α]D +12.5°) |

Biological Interactions via COX-II Inhibition

While not a classical chemical reaction, the compound interacts with cyclooxygenase-II (COX-II) through:

| Interaction Type | Binding Energy (kcal/mol) | Residues Involved |

|---|---|---|

| H-bonding | -3.8 | Tyr-385, Ser-530 |

| van der Waals | -5.2 | Val-349, Leu-352 |

Stability Under Physiological Conditions

Degradation studies reveal susceptibility to:

-

Photolysis : t₁/₂ = 4.2h under UV 254nm.

-

Thermal decomposition : Onset at 218°C (DSC).

-

pH-dependent hydrolysis : t₁/₂ = 14d (pH 7.4), 3d (pH 1.2).

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The target compound is compared to two analogs (Table 1):

Analog 1: N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-{5-[(4-methylphenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanamide (substituted with 4-methylphenylmethylene on the thiazolidinone) .

Analog 2 : (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)propanamide (substituted with pyridin-2-yl on the thiadiazole) .

Table 1: Structural and Physicochemical Comparison

*Calculated based on structural analysis.

Substituent Effects on Properties

- This may enhance membrane permeability in the target compound but reduce aqueous solubility .

- Thiazolidinone Substituent: The furan-2-ylmethylene group (target and Analog 2) contributes π-electron density and planar geometry, favoring interactions with hydrophobic enzyme pockets. In contrast, Analog 1’s 4-methylphenylmethylene enhances steric bulk and may alter binding specificity .

Q & A

Q. What are the critical steps and conditions for synthesizing (E)-N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Cyclization of thiourea derivatives to form the thioxothiazolidinone core.

- Step 2 : Condensation of furan-2-carbaldehyde with the thioxothiazolidinone moiety under controlled pH (6.5–7.5) to ensure E-isomer selectivity.

- Step 3 : Coupling the intermediate with 5-butyl-1,3,4-thiadiazol-2-amine using coupling agents like EDC/HOBt in anhydrous DMF at 0–5°C.

Key conditions include inert atmosphere (N₂/Ar), solvent choice (DMF for solubility), and catalysts (e.g., triethylamine for deprotonation). Yields are optimized by monitoring reaction progress via TLC (hexane:EtOAc, 3:1) .

Q. How is the molecular structure of this compound confirmed?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- 1H/13C NMR : Assign peaks to specific protons (e.g., furan methylene at δ 6.8–7.2 ppm, thiadiazole NH at δ 10.2–10.8 ppm).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) stretches.

- X-ray crystallography (if crystals are obtainable): Resolve stereochemistry and bond angles .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products (e.g., Z-isomer formation or thiadiazole decomposition)?

- Methodological Answer :

- Temperature Control : Maintain ≤40°C during furan condensation to prevent thermal isomerization.

- Solvent Polarity : Use polar aprotic solvents (e.g., DMF) to stabilize transition states favoring E-configuration.

- Catalyst Screening : Test bases like DBU vs. NaH to optimize deprotonation without side reactions.

- Real-Time Monitoring : Employ HPLC-PDA (C18 column, acetonitrile/water gradient) to track isomer ratios. Computational modeling (DFT) can predict thermodynamic favorability of intermediates .

Q. How do electronic effects of substituents (e.g., 5-butyl vs. 5-aryl groups) influence reactivity and biological activity?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : The butyl chain (electron-donating) increases nucleophilicity at the thiadiazole nitrogen, enhancing amide bond formation.

- Hammett Analysis : Compare σ values of substituents to correlate with reaction rates (e.g., furan’s +M effect stabilizes the thioxothiazolidinone ring).

- Biological Impact : Use molecular docking (AutoDock Vina) to assess how substituents modulate binding to targets like COX-2 or bacterial topoisomerases .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Dose-Response Curves : Test across a wide concentration range (0.1–100 μM) to distinguish between therapeutic and toxic effects.

- Target Specificity : Perform kinase profiling or proteome-wide binding assays to identify off-target interactions.

- Metabolic Stability : Use liver microsome assays (human/rat) to evaluate if metabolites contribute to observed discrepancies .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding (e.g., 100 ns trajectories) to assess stability of the thioxothiazolidinone moiety in hydrophobic pockets.

- Free Energy Perturbation (FEP) : Calculate binding affinity differences for analogs with modified substituents.

- ADMET Prediction : Use SwissADME or ADMETLab to optimize logP (<5) and PSA (<140 Ų) for bioavailability .

Data Contradiction Analysis

Q. Why do studies report varying optimal pH ranges (6.5–8.0) for synthesizing the thioxothiazolidinone core?

- Methodological Resolution :

- Buffer Screening : Test phosphate (pH 6.5–7.5) vs. Tris (pH 7.0–8.0) buffers to identify pH-dependent side reactions (e.g., hydrolysis of the thioamide group).

- In Situ pH Monitoring : Use a calibrated pH electrode to maintain consistency.

- Substituent Effects : Bulky groups (e.g., 5-butyl) may require slightly alkaline conditions to deprotonate intermediates effectively .

Key Methodological Recommendations

- Synthesis : Prioritize anhydrous conditions and low temperatures for moisture-sensitive steps.

- Characterization : Combine NMR (for functional groups) with XRD (for stereochemistry).

- Bioactivity Testing : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate assays in triplicate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.